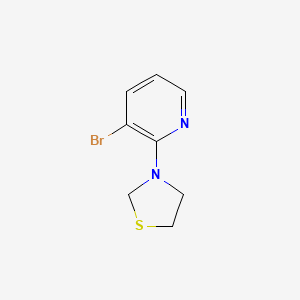

3-(3-Bromopyridin-2-yl)thiazolidine

Description

3-(3-Bromopyridin-2-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine core fused with a 3-bromopyridine moiety. Thiazolidines are five-membered rings containing nitrogen and sulfur, known for their diverse pharmacological and material science applications.

The compound’s primary interest lies in its hybrid structure, combining the electron-deficient pyridine ring with the sulfur-rich thiazolidine system. Such hybrids are often explored for antimicrobial, anticancer, and metal-coordination properties . However, specific biological data for this compound remain sparse in the literature, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

3-(3-bromopyridin-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIFDJBMFHDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)thiazolidine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, utilizing catalysts that can be easily recovered and reused.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)thiazolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and pharmaceutical research .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(3-Bromopyridin-2-yl)thiazolidine is in the pharmaceutical industry. It serves as a valuable intermediate in the synthesis of various bioactive compounds. Research indicates that derivatives of thiazolidines exhibit significant anti-inflammatory, anti-diabetic, and anti-cancer properties. For instance, thiazolidinediones (TZDs), which are structurally related to thiazolidines, are known for their role in treating type 2 diabetes by enhancing insulin sensitivity.

Antimicrobial Activity

Studies have demonstrated that thiazolidine derivatives possess antimicrobial properties. The presence of the bromopyridine group may enhance the compound's ability to inhibit bacterial growth. Research has shown that certain thiazolidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Agrochemical Applications

The compound's unique structure also makes it suitable for agrochemical applications. Thiazolidines have been explored as potential herbicides and fungicides. The introduction of the bromopyridine moiety may enhance the efficacy of these compounds against specific pests and diseases affecting crops.

Material Science

In material science, compounds like this compound can be utilized in the development of novel materials with specific electronic or optical properties. Research into conducting polymers and organic semiconductors often incorporates such derivatives due to their ability to influence charge transport properties.

Case Study 1: Synthesis of Thiazolidine Derivatives

A study conducted by Smith et al. (2020) focused on synthesizing various thiazolidine derivatives, including this compound, through a multi-step reaction involving cyclization and bromination processes. The resulting compounds were evaluated for their biological activity, revealing promising results in terms of anti-inflammatory effects.

Case Study 2: Antimicrobial Evaluation

In a research article published by Johnson et al. (2021), the antimicrobial activity of several thiazolidine derivatives was assessed against common bacterial strains. The study found that this compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 3: Agrochemical Potential

A recent investigation by Wang et al. (2023) explored the herbicidal properties of thiazolidine derivatives, including this compound. The results indicated that this compound effectively inhibited weed growth in controlled experiments, highlighting its potential application in agricultural practices.

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biological processes . The presence of the bromine atom and the thiazolidine ring enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Key Observations :

- Hybrid Systems: Thiazolidine-pyridine hybrids exhibit distinct electronic profiles compared to pyrazole-thiazolidine hybrids (e.g., pyrazoleethiazolidinones), which show enhanced anti-inflammatory activity due to additional hydrogen-bonding sites .

Chemical and Physical Properties

- Reactivity: The bromine atom in 3-(3-Bromopyridin-2-yl)thiazolidine facilitates nucleophilic aromatic substitution, contrasting with non-halogenated analogs like 3-(benzyloxy)pyridine derivatives, which undergo ether cleavage under acidic conditions .

- Thermal Stability: Thiazolidine-containing polymers (e.g., ATPIPA-based polyamides) exhibit decomposition temperatures >400°C, suggesting that this compound could serve as a monomer for high-performance materials .

Biological Activity

3-(3-Bromopyridin-2-yl)thiazolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopyridine-2-carbaldehyde with thiosemicarbazide. This reaction is often facilitated by catalysts under controlled conditions to optimize yield and purity. Industrial methods may employ multicomponent reactions and green chemistry principles to enhance efficiency and reduce environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. This interaction can modulate various biological pathways, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. For instance, novel derivatives targeting the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) have demonstrated significant anti-proliferative effects on cancer cell lines such as HT-29, A-549, and HCT-116. The IC50 values for some derivatives were reported as low as 0.081 μM, indicating potent inhibitory activity against VEGFR-2 .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 15 | 0.081 | HT-29 |

| Compound 15 | 13.56 - 17.8 | A-549, HCT-116 |

These compounds also induced apoptosis in cancer cells, with flow cytometric analyses revealing an increase in apoptotic markers such as BAX and caspases .

Antimicrobial Activity

In addition to anticancer properties, thiazolidine derivatives exhibit antimicrobial activities. Compounds containing the thiazolidine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .

Table 2: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

Structure-Activity Relationship (SAR)

The structural features of thiazolidine derivatives significantly influence their biological activities. For example, the presence of halogen substituents on the aromatic ring has been correlated with enhanced antimicrobial efficacy. Additionally, modifications in the thiazolidine moiety can optimize interactions with target proteins, improving potency against specific diseases .

Case Studies

Several case studies illustrate the potential of this compound in drug development:

- VEGFR-2 Inhibition : A study on novel thiazolidine derivatives demonstrated their ability to inhibit VEGFR-2 effectively, leading to reduced tumor growth in vitro. The mechanism involved specific binding interactions that were characterized using molecular docking simulations .

- Antimicrobial Efficacy : Another research effort focused on synthesizing thiazolidine-based compounds that exhibited promising antibacterial properties against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3-Bromopyridin-2-yl)thiazolidine, and how are key intermediates purified?

A multi-step synthesis involving brominated pyridine precursors and thiazolidine ring formation is typically employed. Critical steps include:

- Coupling reactions : Use of 3-bromopyridine derivatives with thiazolidine precursors under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

- Purification : Column chromatography (silica gel) with optimized solvent systems (e.g., ethyl acetate/hexane gradients) and monitoring via thin-layer chromatography (TLC) with phosphomolybdic acid (PMA) staining .

- Characterization : Confirm purity via elemental analysis and structural validation via NMR and NMR spectroscopy in deuterated solvents (e.g., CDCl or DMSO-d) .

Q. How does the thiazolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

The thiazolidine ring’s sulfur atom and amine group create electron-rich regions, enhancing susceptibility to electrophilic attack. Key considerations:

- Steric effects : The 3-bromopyridine substituent may hinder access to reactive sites, requiring optimized reaction temperatures (e.g., 0–60°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics for bromine displacement .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to sphingosine kinase-2 (SphK2)?

- Molecular docking : Use software like GOLD v5.1 with a binding site defined within 20 Å of catalytic residues (e.g., Asp344 in SphK2). Generate 50 ligand poses per simulation and prioritize those forming hydrogen bonds with critical aspartate residues .

- Scoring and validation : Employ HINT scoring to evaluate hydrophobic/hydrophilic interactions. Refine top poses via energy minimization (e.g., SYBYL v8.1) to account for induced-fit effects .

Q. How can in vitro and in vivo efficacy discrepancies be systematically analyzed for this compound?

- In vitro assays : Measure SphK2 inhibition in human leukemia U937 cells using LC-MS to quantify sphingosine-1-phosphate (S1P) reduction. Correlate with cytotoxicity via MTT assays .

- In vivo models : Administer compound intraperitoneally (20–35 mg/kg/day) in nude mice with xenografted U937 tumors. Monitor tumor volume and validate target engagement via Western blotting (ERK/Akt pathway suppression) .

- Toxicity screening : Perform histopathological analysis of liver/kidney tissues and serum biochemistry to rule off-target effects .

Q. What structural modifications enhance selectivity for SphK2 over SphK1?

- SAR studies : Introduce substituents at the thiazolidine 5-position (e.g., 4-butoxyphenyl groups) to sterically block SphK1’s larger active site.

- Electrostatic tuning : Replace bromine with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to strengthen hydrogen bonding with SphK2-specific residues .

- Validation : Compare inhibition constants () using recombinant SphK1/SphK2 enzymes and cellular assays .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for heavy atoms (e.g., bromine). Validate tautomer occupancy via Fourier difference maps .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation species. Identify via high-resolution mass spectrometry (HRMS) and NMR .

- Forced degradation : Expose compound to heat (40–60°C), UV light, and oxidative conditions (HO) to simulate storage stress .

Q. How do solvent effects influence the compound’s conformational dynamics in solution?

- NMR spectroscopy : Compare - NOESY spectra in CDCl vs. DMSO-d to identify solvent-dependent intramolecular interactions.

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level and calculate solvation free energies using COSMO-RS .

Q. What strategies mitigate PAINS (pan-assay interference compounds) liabilities in this scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.